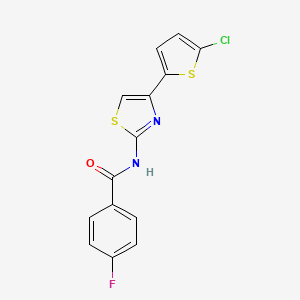![molecular formula C12H17NO6 B2540405 2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 866019-46-7](/img/structure/B2540405.png)
2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, is a multifunctional molecule that appears to be related to the 4H-pyran class of compounds. These compounds are known for their diverse biological activities and potential applications in pharmaceutical chemistry. The papers provided discuss various synthetic routes and properties of related 4H-pyran derivatives, which can offer insights into the synthesis, structure, and reactivity of the compound .
Synthesis Analysis
The synthesis of 4H-pyran derivatives is often achieved through multicomponent reactions, as described in the first paper, where 2-amino-3-R-4-aryl-4H-pyrans are synthesized from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles . Similarly, the third paper discusses the synthesis of 2-aminobenzo[b]pyrans through a three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . These methods could potentially be adapted for the synthesis of the compound of interest by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 4H-pyran derivatives is characterized by the presence of a pyran ring, which is a six-membered ring containing an oxygen atom. The structure of these compounds can be confirmed using techniques such as X-ray diffraction, as demonstrated in the first and third papers . The presence of substituents on the pyran ring, such as amino groups or hydroxyl groups, can significantly influence the molecular geometry and, consequently, the chemical reactivity and physical properties of these compounds.
Chemical Reactions Analysis
The reactivity of 4H-pyran derivatives is influenced by the functional groups attached to the pyran ring. For instance, the second paper describes the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents to afford different 4H-pyrano[3,2-c]pyridines . The fourth paper discusses the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with arylglyoxals to synthesize 1,2-diketones . These reactions highlight the versatility of 4H-pyran derivatives in forming a variety of heterocyclic systems, which could be relevant for the synthesis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-pyran derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The fifth paper describes the preparation of bis(4-amino-6-methyl-2-oxo-2H-pyran-3-yl)arylmethanes, which are synthesized from 4-amino-6-methyl-2H-pyran-2-one . The sixth paper presents a catalyst-free synthesis of 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, emphasizing the high yields and simple work-up process . These studies suggest that the compound of interest may also exhibit favorable synthesis and handling characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One-pot Synthesis : A study by Jilani (2007) reported a one-pot synthesis method for 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, demonstrating an improved alternative to traditional multi-step reactions. This method could potentially be applicable or adaptable for the synthesis of related compounds, including 2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, by offering a streamlined synthesis approach Jilani, 2007.
Novel Synthesis Approaches : Research by Iijima et al. (1979) involved the synthesis of complex compounds starting with precursors related to β-tetra-, β-tri-, and β-di-carbonyl compounds. Such methodologies could offer insights into novel pathways for synthesizing and manipulating the structure of 2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one for various scientific applications Iijima et al., 1979.
Applications in Coordination Chemistry
- Vic-dioxime Complexes : Canpolat and Kaya (2005) synthesized new vic-dioxime complexes, suggesting potential applications in coordination chemistry for similar compounds. This research could provide a foundation for exploring the coordination properties of 2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one with various metals, leading to potential applications in catalysis or material science Canpolat & Kaya, 2005.
Bioactive Compound Synthesis
- Antimicrobial and Antioxidant Properties : Studies like those by Memar et al. (2020) and Devi et al. (2016) have focused on synthesizing compounds with bioactive properties, including antimicrobial and antioxidant activities. While not directly related, the methodologies and findings of these studies could be relevant for assessing the bioactive potential of 2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, especially in terms of its synthesis and evaluation for similar properties Memar et al., 2020; Devi et al., 2016.
Eigenschaften
IUPAC Name |
2-[[1,3-dioxolan-2-ylmethyl(methyl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c1-13(6-11-17-2-3-18-11)5-10-12(16)9(15)4-8(7-14)19-10/h4,11,14,16H,2-3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAGYAXAXXXWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1OCCO1)CC2=C(C(=O)C=C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2540323.png)

![Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2540330.png)
![5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540331.png)
![tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride](/img/structure/B2540332.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2540333.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2540334.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)
![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2540339.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)
![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)